5-Isopropoxy-1H-indole
Overview
Description
5-Isopropoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are present in various alkaloids, neurotransmitters, and pharmaceuticals . The compound this compound features an indole core with an isopropoxy group attached to the fifth position, which can influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 5-Isopropoxy-1H-indole can be achieved through several synthetic routesVarious classical synthesis methods, such as the Bartoli indole synthesis, Hemetsberger indole synthesis, and Bischler indole synthesis, can be adapted for this purpose .
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
5-Isopropoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The indole core allows for electrophilic substitution reactions, where substituents can be introduced at specific positions using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Isopropoxy-1H-indole has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a precursor in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Isopropoxy-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. For example, it may interact with neurotransmitter receptors, affecting signal transduction pathways in the nervous system . The isopropoxy group can modulate the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
5-Isopropoxy-1H-indole can be compared with other indole derivatives, such as:
5-Methoxy-1H-indole: Similar in structure but with a methoxy group instead of an isopropoxy group. It may exhibit different biological activities and chemical properties.
5-Bromo-1H-indole:
5-Nitro-1H-indole: Features a nitro group, which can significantly alter its chemical behavior and biological effects.
Properties
IUPAC Name |
5-propan-2-yloxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)13-10-3-4-11-9(7-10)5-6-12-11/h3-8,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHXUUUFVWIWHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587483 | |
Record name | 5-[(Propan-2-yl)oxy]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396091-50-2 | |
Record name | 5-[(Propan-2-yl)oxy]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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